(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

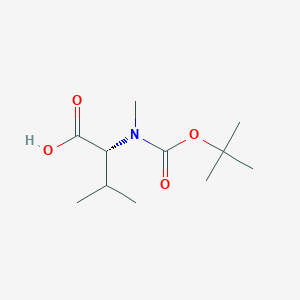

(2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUAXAVJMJDPDH-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427033 |

Source

|

| Record name | Boc-N-methyl-D-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89536-85-6 |

Source

|

| Record name | Boc-N-methyl-D-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic Acid

CAS Number: 89536-85-6

This technical guide provides a comprehensive overview of (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid, a protected amino acid derivative crucial for the synthesis of modified peptides in research and drug development. This document is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug discovery.

Introduction

This compound, also known as Boc-N-methyl-D-valine, is a synthetic derivative of the amino acid D-valine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen allows for its controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.[1][2] Furthermore, the N-methylation of the peptide backbone is a key strategic modification in medicinal chemistry.[3][4][5] This seemingly minor alteration imparts significant changes to the resulting peptide's physicochemical properties, leading to enhanced therapeutic potential.[3][4][5]

The introduction of an N-methyl group can:

-

Increase Proteolytic Stability: The methyl group sterically hinders the approach of proteases, protecting the adjacent peptide bond from enzymatic cleavage and thereby increasing the peptide's in vivo half-life.[4]

-

Enhance Membrane Permeability: By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, the overall lipophilicity of the peptide is increased. This can facilitate its passive diffusion across cellular membranes to engage intracellular targets.[4]

-

Modulate Conformation: The N-methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially leading to higher receptor affinity and selectivity.[4]

The D-configuration of the valine residue further contributes to enzymatic stability, as natural proteases primarily recognize L-amino acids. The use of D-amino acids is a well-established strategy for designing peptide-based therapeutics with improved pharmacokinetic profiles.[1]

Physicochemical and Spectroscopic Data

While specific experimental data for the (R)-enantiomer is not widely published in peer-reviewed literature, data for the closely related D-valine and its Boc-protected, non-methylated form provide a basis for its expected properties.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 89536-85-6 | [6][7] |

| Molecular Formula | C11H21NO4 | [6] |

| Molecular Weight | 231.29 g/mol | [6] |

| Appearance | Expected to be a white to off-white solid | [1] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | [1] |

Table 2: Spectroscopic Data (Expected Ranges)

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR | Signals corresponding to the tert-butyl protons, the N-methyl protons, the valine side chain protons (isopropyl group), and the alpha-proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the tert-butoxycarbonyl group, the N-methyl carbon, and the carbons of the valine side chain. |

| Mass Spectrometry (ESI) | Expected to show [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions corresponding to the molecular weight. |

| FT-IR | Characteristic peaks for C=O stretching (carbonyls of the Boc group and carboxylic acid), C-H stretching (alkyl groups), and N-C stretching. |

Experimental Protocols

The synthesis of this compound involves two key steps: the protection of the amino group of D-valine with a Boc group, followed by the N-methylation of the protected amino acid.

Synthesis of Boc-D-Valine

This procedure is adapted from the standard synthesis of Boc-protected amino acids.[8]

Materials:

-

D-valine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Citric acid

-

Ethyl acetate

-

Petroleum ether

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve D-valine in an aqueous solution of NaOH.

-

Add THF to the solution.

-

Cool the reaction mixture in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH with the addition of aqueous NaOH.

-

Stir the reaction for several hours at room temperature.

-

Extract the reaction mixture with diethyl ether to remove any unreacted Boc₂O.

-

Acidify the aqueous layer with a solution of citric acid to precipitate the Boc-D-valine.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Add petroleum ether to induce crystallization.

-

Collect the crystalline product by filtration and dry under vacuum.

N-methylation of Boc-D-Valine

This protocol is a general method for the N-methylation of Boc-protected amino acids.

Materials:

-

Boc-D-valine

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Isopropyl alcohol

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve Boc-D-valine in anhydrous THF under an inert atmosphere (e.g., argon).

-

Cool the solution in an ice bath.

-

Carefully add sodium hydride (NaH) in portions. Vigorous bubbling (hydrogen gas evolution) will occur.

-

Add methyl iodide (CH₃I) to the reaction mixture.

-

Allow the reaction to stir overnight at room temperature.

-

Carefully quench the reaction by cooling it in an ice bath and slowly adding isopropyl alcohol, followed by water.

-

Reduce the volume of the solvent under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by chromatography if necessary.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Boc-N-methyl-D-valine can be incorporated into peptide chains using standard Boc-SPPS protocols. Due to the steric hindrance of the N-methyl group, coupling reactions may require longer reaction times or more potent coupling reagents.

General SPPS Cycle:

-

Resin Swelling: The synthesis support (e.g., Merrifield or PAM resin) is swollen in a suitable solvent like dichloromethane (DCM).

-

Boc Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in DCM.

-

Neutralization: The resulting trifluoroacetate salt is neutralized with a base, typically diisopropylethylamine (DIEA).

-

Coupling: The incoming Boc-N-methyl-D-valine is pre-activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free amino group on the resin.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

This cycle is repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid like hydrofluoric acid (HF).

Applications in Research and Drug Development

The unique properties conferred by N-methylation and the use of a D-amino acid make Boc-N-methyl-D-valine a valuable building block in the design of peptide-based therapeutics.

Case Study: N-methylated Insulin Analogs

While not specifying the (R)-enantiomer, a study on insulin analogs highlights the impact of N-methylation on biological activity. The incorporation of N-methylvaline at position A3 of insulin resulted in a significant decrease in receptor binding affinity and biological activity.[9] This was attributed to conformational changes and the loss of hydrogen bonding capacity, demonstrating how N-methylation can be used to probe the structure-activity relationships of bioactive peptides.[9]

Table 3: Biological Activity of an N-methylated Insulin Analog

| Analog | Lipogenesis Potency (%) | Receptor Binding Affinity (%) |

| [MeVal³-A]insulin | 2.1 ± 0.2 | 1.0 ± 0.3 |

Data from a study on insulin analogs.[9]

This data illustrates that while N-methylation can enhance stability, it can also significantly impact the interaction with the biological target, a crucial consideration in drug design.

Workflow and Pathway Diagrams

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a peptide containing this compound.

Caption: Synthetic workflow for peptide synthesis using Boc-N-methyl-D-valine.

Conceptual Signaling Pathway Modulation

The incorporation of N-methylated amino acids can alter how a peptide therapeutic interacts with its target receptor, subsequently affecting downstream signaling. The diagram below conceptualizes this modulation.

Caption: Conceptual diagram of N-methylated peptide modulating a signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. This compound | C11H21NO4 | CID 7018800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Boc-N-Me-D-Val-OH [oakwoodchemical.com]

- 8. prepchem.com [prepchem.com]

- 9. Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Boc-N-methyl-D-Valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-N-methyl-D-Valine, a key building block in modern peptide synthesis and drug discovery. The information is curated for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work.

Core Chemical Properties

Boc-N-methyl-D-Valine, systematically named (2R)-2-[--INVALID-LINK--amino]-3-methylbutanoic acid, is a synthetic amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino terminus and the methylation of the alpha-amine are critical features that impart unique chemical properties utilized in synthetic organic chemistry.

Identifiers and General Properties

| Property | Value |

| IUPAC Name | (2R)-2-[--INVALID-LINK--amino]-3-methylbutanoic acid |

| CAS Number | 89536-85-6[] |

| Molecular Formula | C₁₁H₂₁NO₄[] |

| Molecular Weight | 231.29 g/mol [] |

| Appearance | White to off-white solid.[] |

Physicochemical Properties

| Property | Value |

| Melting Point | Data for the pure D-isomer is not readily available. However, the L-isomer (Boc-N-methyl-L-Valine) has a melting point of 47-51 °C[2]. The racemic mixture (Boc-N-methyl-DL-Valine) has a significantly higher melting point, reported to be around 140-145 °C[3]. It is anticipated that the melting point of the D-isomer is similar to that of the L-isomer. |

| Boiling Point | Data not available; likely decomposes at elevated temperatures. |

| Solubility | Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide; less soluble in water.[] |

| pKa | A predicted pKa value for the related compound Boc-D-Valine is 4.01. The pKa of Boc-N-methyl-D-Valine is expected to be in a similar range. |

Role in Peptide Synthesis and Drug Development

The primary application of Boc-N-methyl-D-Valine lies in its role as a specialized building block in peptide synthesis, particularly for the creation of peptidomimetics and other bioactive molecules.[4] The N-methylation of the peptide backbone offers several advantages in drug design:

-

Enhanced Proteolytic Stability: The methyl group sterically hinders the approach of proteases, thereby increasing the in vivo half-life of the resulting peptide.[4]

-

Improved Membrane Permeability: The reduction of hydrogen bond donating capacity can increase the lipophilicity of the peptide, potentially improving its ability to cross cell membranes.[4]

-

Conformational Constraint: The N-methyl group restricts the rotation around the Cα-N bond, which can pre-organize the peptide into a bioactive conformation, leading to higher affinity and selectivity for its biological target.[4]

The D-configuration of the valine residue further contributes to enzymatic stability, as natural proteases primarily recognize L-amino acids.[4]

While Boc-N-methyl-D-Valine itself is not known to be involved in specific signaling pathways, it is a critical component in the synthesis of molecules that are designed to modulate such pathways. For instance, it can be incorporated into synthetic peptides that act as enzyme inhibitors or receptor antagonists.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of Boc-N-methyl-D-Valine.

Synthesis of Boc-N-methyl-D-Valine

The synthesis of Boc-N-methyl-D-Valine is typically a two-step process starting from D-Valine: N-methylation followed by Boc-protection.

A common method for the N-methylation of amino acids is reductive amination.

Materials:

-

D-Valine

-

Formaldehyde (37% aqueous solution)

-

Palladium on carbon (10%)

-

Methanol

-

Hydrogen gas

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

In a round-bottom flask, dissolve D-Valine in methanol.

-

Add an excess of aqueous formaldehyde solution to the flask.

-

Add 10% palladium on carbon catalyst to the mixture.

-

The flask is then placed under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature overnight.

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield crude N-methyl-D-valine.

-

The crude product can be purified by recrystallization or ion-exchange chromatography.

The introduction of the Boc protecting group is a standard procedure in peptide chemistry.

Materials:

-

N-methyl-D-valine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-methyl-D-valine in a 1:1 mixture of dioxane and water.

-

Add a base such as triethylamine or sodium bicarbonate to the solution.

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Remove the dioxane under reduced pressure.

-

Acidify the aqueous residue with a mild acid (e.g., citric acid) to pH 3-4.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Boc-N-methyl-D-Valine.

Purification

The crude Boc-N-methyl-D-Valine can be purified by the following methods:

-

Column Chromatography: Flash chromatography on silica gel using a gradient of ethyl acetate in hexanes is a common method for purification.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.

Analytical Characterization

The identity and purity of the synthesized Boc-N-methyl-D-Valine can be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group of the Boc protecting group (a singlet around 1.4 ppm), the N-methyl group (a singlet around 2.7-3.0 ppm), the isopropyl group of the valine side chain (two doublets for the methyl groups and a multiplet for the CH), and the alpha-proton (a doublet).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, and the carbons of the N-methyl and valine moieties.

Reversed-phase HPLC is a powerful tool to assess the purity of Boc-N-methyl-D-Valine. A typical method would involve a C18 column with a gradient elution of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the two-step synthesis of Boc-N-methyl-D-Valine from D-Valine.

Role in Solid-Phase Peptide Synthesis (SPPS)

Caption: The general cycle of solid-phase peptide synthesis (SPPS) illustrating the incorporation of Boc-N-methyl-D-Valine.

References

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid molecular weight

An In-depth Technical Guide to (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid

This technical guide provides a comprehensive overview of this compound, a key building block in modern peptide synthesis and drug discovery. The incorporation of this N-methylated D-amino acid derivative into peptide chains is a critical strategy for enhancing proteolytic stability, improving membrane permeability, and constraining peptide conformation to increase receptor affinity and selectivity.

Physicochemical and Spectroscopic Data

This compound, also known as Boc-N-methyl-D-Valine, is a synthetic derivative of the amino acid valine.[1][2] The tert-butoxycarbonyl (Boc) group protects the secondary amine, allowing for its controlled use in stepwise peptide synthesis.[3]

| Property | Value | Reference(s) |

| Molecular Weight | 231.29 g/mol | [1][2][3] |

| Molecular Formula | C₁₁H₂₁NO₄ | [2][3] |

| CAS Number | 89536-85-6 | [1][2] |

| Appearance | Solid | [1] |

| IUPAC Name | (2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | [2] |

| Synonyms | Boc-N-methyl-D-Valine, Boc-N-Me-D-Val-OH | [2] |

Synthesis and Characterization

The synthesis of Boc-N-methyl-D-Valine is a crucial process for its application in peptide chemistry. Below are detailed experimental protocols for its preparation and subsequent characterization.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the N-methylation of Boc-D-valine, a common precursor.

-

Materials:

-

Boc-D-valine

-

Sodium hydride (NaH)

-

Methyl iodide (MeI)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

1N Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve Boc-D-valine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (typically 2-3 equivalents) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (typically 2-3 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding water.

-

Acidify the aqueous layer to a pH of approximately 2-3 with cold 1N HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for analyzing the purity of the synthesized compound.

-

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA)

-

Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

-

-

Procedure:

-

Prepare a sample solution by dissolving the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Set the flow rate to 1.0 mL/min and the detection wavelength to 214 nm or 220 nm.

-

Inject 10 µL of the sample.

-

Run a gradient program, for example: Start with 5% Solvent B, ramp to 95% Solvent B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Application in Peptide Synthesis

Boc-N-methyl-D-Valine is primarily used in Solid-Phase Peptide Synthesis (SPPS). The N-methyl group prevents the formation of hydrogen bonds in the peptide backbone, which can disrupt secondary structures like alpha-helices and beta-sheets, but also offers significant advantages such as increased resistance to enzymatic degradation and enhanced cell membrane permeability. The "D" configuration further enhances resistance to proteases.

Workflow in Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical workflow of incorporating a Boc-N-methyl-D-Valine residue into a growing peptide chain during SPPS.

Workflow for Boc-SPPS.

Synthesis Pathway Visualization

The synthesis of the target molecule involves the protection of the amine group of D-valine, followed by N-methylation.

Synthesis of Boc-N-methyl-D-Valine.

References

Synthesis of Boc-N-methyl-D-Valine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Boc-N-methyl-D-Valine, a crucial building block in peptide synthesis and drug discovery. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways and experimental workflows.

Introduction

N-methylated amino acids are of significant interest in medicinal chemistry as they can enhance the metabolic stability and conformational properties of peptides. The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions. This guide details a primary and an alternative method for the synthesis of Boc-N-methyl-D-Valine.

Synthetic Strategies

Two primary synthetic routes are commonly employed for the preparation of Boc-N-methyl-D-Valine:

-

Route A: Boc Protection followed by N-Methylation. This is a widely used method where D-Valine is first protected with a Boc group, followed by methylation of the nitrogen atom.

-

Route B: N-Methylation followed by Boc Protection. In this alternative approach, D-Valine is first N-methylated, and the resulting N-methyl-D-Valine is then protected with a Boc group.

The following sections provide detailed protocols for both routes.

Experimental Protocols

Route A: Boc Protection of D-Valine followed by N-Methylation

Step 1: Synthesis of Boc-D-Valine

This procedure is adapted from a general method for the Boc protection of amino acids.

Materials:

-

D-Valine

-

1N Sodium Hydroxide (NaOH) solution

-

Tetrahydrofuran (THF)

-

Di-tert-butyl dicarbonate (Boc₂O) or Boc-Cl

-

2N Sodium Hydroxide (NaOH) solution

-

0.5 M Citric acid solution

-

Ethyl acetate

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

Dissolve D-Valine in 1N aqueous NaOH and water.

-

Add tetrahydrofuran to the solution.

-

While vigorously stirring at 10°C, add Boc-Cl in portions. Maintain the pH between 8 and 9 by adding 2N aqueous NaOH.[1]

-

After two hours, extract the mixture with diethyl ether to remove unreacted Boc-Cl.

-

Acidify the aqueous layer with a 0.5 M aqueous citric acid solution, which will cause an oily substance to precipitate.[1]

-

Extract the precipitate with ethyl acetate.

-

Wash the organic extract with a small amount of water, dry it over Na₂SO₄, and concentrate it under reduced pressure.[1]

-

Add petroleum ether to the concentrated extract and allow it to stand in a refrigerator to facilitate crystal formation.

-

Filter off the crystals and dry them to obtain Boc-D-Valine.

Step 2: N-Methylation of Boc-D-Valine

This protocol is based on the selective N-methylation of Boc-protected amino acids.[2][3][4][5]

Materials:

-

Boc-D-Valine

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (MeI)

-

Isopropyl alcohol (for quenching)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask under an argon atmosphere, dissolve Boc-D-Valine in anhydrous THF.

-

Cool the solution in an ice bath.

-

Add methyl iodide to the cooled solution.

-

Carefully add sodium hydride in small portions over a few hours, allowing the vigorous bubbling to subside between additions.[5]

-

After the final addition of NaH, remove the ice bath and stir the reaction mixture overnight at room temperature.

-

Quench: Cool the reaction mixture in an ice bath and cautiously add isopropyl alcohol dropwise to quench the excess NaH. When bubbling ceases, add water dropwise.[5]

-

Workup: Concentrate the mixture under reduced pressure to remove most of the THF. Dilute the residue with water and wash with ethyl acetate.

-

Acidify the aqueous layer to pH 3-4 with a suitable acid (e.g., 1N HCl) and extract the product with ethyl acetate.

-

Wash the combined organic extracts with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield Boc-N-methyl-D-Valine.

Data Presentation for Route A

| Parameter | Step 1: Boc Protection of Valine | Step 2: N-Methylation of Boc-Valine | Reference |

| Starting Material | L-Valine (29 g) | Boc-amino acid | [1][5] |

| Reagents | 1N NaOH (250 ml), THF (150 ml), Boc-Cl (100 ml), 2N NaOH, 0.5 M Citric acid | NaH (4-10 equiv.), MeI (4-10 equiv.) | [1][5] |

| Solvent | Water/THF | Anhydrous THF | [1][5] |

| Reaction Temperature | 10°C | 0°C to Room Temperature | [1][5] |

| Reaction Time | 2 hours | Overnight | [5] |

| Yield | 55% (for Boc-L-Valine) | Typically high, but starting material may be difficult to remove | [1][5] |

Visualizations

Synthetic Pathway Diagrams

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid, a key building block in synthetic organic chemistry and drug discovery. Commonly known as N-Boc-N-methyl-D-valine, this protected amino acid derivative is crucial for the synthesis of peptides with modified backbones, enhancing their stability and biological activity. This guide details the analytical techniques and experimental protocols required for its unambiguous structural confirmation.

Physicochemical Properties

This compound is a white to off-white solid.[1] Its fundamental physicochemical properties are summarized in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₄ |

| Molecular Weight | 231.29 g/mol |

| Appearance | White to off-white powder or crystalline solid[1] |

| CAS Number | 89536-85-6 |

| Melting Point | 52.9 °C (decomposition)[1] |

| Boiling Point | 322.4 °C at 760 mmHg[1] |

| Density | 1.069 g/cm³[1] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of N-Boc-N-methyl-D-valine relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule. Due to the presence of the tert-butoxycarbonyl (Boc) group, rotational isomers (rotamers) may be observed, leading to the broadening or splitting of some NMR signals. The following tables provide typical chemical shifts for the N-methylated valine derivative.

Table 2: ¹H NMR Spectroscopic Data (Typical values in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 0.95 | Doublet | 3H | γ-CH₃ |

| ~ 1.00 | Doublet | 3H | γ'-CH₃ |

| ~ 1.45 | Singlet | 9H | Boc (CH₃)₃ |

| ~ 2.20 | Multiplet | 1H | β-CH |

| ~ 2.85 | Singlet | 3H | N-CH₃ |

| ~ 4.10 | Doublet | 1H | α-CH |

| ~ 10.5 | Broad Singlet | 1H | COOH |

Table 3: ¹³C NMR Spectroscopic Data (Typical values in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 18.0 | γ-CH₃ |

| ~ 19.5 | γ'-CH₃ |

| ~ 28.3 | Boc (CH₃)₃ |

| ~ 31.0 | N-CH₃ |

| ~ 32.5 | β-CH |

| ~ 65.0 | α-CH |

| ~ 80.0 | Boc C(CH₃)₃ |

| ~ 156.0 | Boc C=O |

| ~ 176.0 | COOH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The characteristic absorption bands are summarized in Table 4.

Table 4: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 2970-2870 | Strong | C-H stretch (Alkyl) |

| ~ 1740 | Strong | C=O stretch (Boc carbonyl) |

| ~ 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1470-1450 | Medium | C-H bend (Alkyl) |

| 1390 & 1365 | Medium | C-H bend (tert-butyl) |

| 1300-1000 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern, which is characteristic of the Boc-protecting group.

Table 5: Mass Spectrometric Data

| m/z | Interpretation |

| 232.15 | [M+H]⁺ (Calculated: 232.15) |

| 254.13 | [M+Na]⁺ (Calculated: 254.13) |

| 176.10 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 132.08 | [M+H - Boc]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-Boc-N-methyl-D-valine involves the N-methylation of the parent Boc-protected amino acid.[2][3][4]

Materials:

-

N-Boc-D-valine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-Boc-D-valine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (2.2 eq) portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Cool the reaction to 0 °C and cautiously quench with saturated aqueous NaHCO₃.

-

The aqueous layer is washed with ethyl acetate.

-

The aqueous layer is then acidified to pH 2-3 with 1 M HCl.

-

The product is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

NMR Sample Preparation

Procedure:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

IR Sample Preparation (Attenuated Total Reflectance - ATR)

Procedure:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI)

Procedure:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

Visualizations

The following diagrams illustrate the molecular structure and the workflow for its structure elucidation.

Caption: Molecular structure of the target compound.

Caption: Workflow for synthesis and structure elucidation.

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-N-methyl-D-Valine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-N-methyl-D-Valine is a crucial protected amino acid derivative utilized in peptide synthesis and pharmaceutical development. The incorporation of an N-methyl group can enhance the metabolic stability and conformational rigidity of peptides, while the D-configuration can confer resistance to enzymatic degradation. This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-N-methyl-D-Valine, complete with experimental protocols and structured data to facilitate its application in research and drug discovery.

Chemical Identity and General Properties

Boc-N-methyl-D-Valine, systematically named (2R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid, is a white to off-white crystalline solid. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled peptide bond formation.

| Identifier | Value |

| IUPAC Name | (2R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid |

| CAS Number | 89536-85-6[1][2][3] |

| Molecular Formula | C₁₁H₂₁NO₄[1][2][4][5][6] |

| Molecular Weight | 231.29 g/mol [2][3][6] |

| Appearance | White to off-white solid/powder[1][2][4][5][6] |

Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of Boc-N-methyl-D-Valine. Data for the corresponding L-enantiomer is included for comparison, as experimental values for the D-enantiomer are not always available. Enantiomers share identical physical properties, except for the direction of optical rotation.

| Property | Value | Notes |

| Melting Point | 47-51 °C | Data for the L-enantiomer. The D-enantiomer is expected to have the same melting point.[4] |

| Optical Rotation | [α]²⁰/D = +99 to +103° | c=1 in Ethanol.[1] |

| pKa (Predicted) | 4.03 ± 0.10 | Predicted value for the L-enantiomer, which should be identical for the D-enantiomer.[6] |

| LogP (Predicted) | 1.96 | Predicted value for the L-enantiomer, which should be identical for the D-enantiomer.[6] |

| Solubility | Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide; less soluble in water. | Qualitative assessment.[2] N-methylation can increase aqueous solubility compared to non-methylated analogs.[7][8] |

| Storage Conditions | 0-8 °C | Recommended storage temperature.[1][5] |

Spectroscopic Data (Expected)

| Technique | Expected Characteristics |

| ¹H NMR | ~0.9-1.1 ppm (d, 6H): Diastereotopic methyl protons of the isopropyl group. ~1.4 ppm (s, 9H): Nine equivalent protons of the Boc group's tert-butyl moiety.[9] ~2.2-2.4 ppm (m, 1H): Methine proton of the isopropyl group. ~2.8-3.0 ppm (s, 3H): Three protons of the N-methyl group. ~4.0-4.2 ppm (d, 1H): Alpha-proton on the chiral center. ~10-12 ppm (br s, 1H): Carboxylic acid proton. |

| ¹³C NMR | ~18-20 ppm: Isopropyl methyl carbons. ~28 ppm: tert-butyl carbons of the Boc group. ~30-32 ppm: Isopropyl methine carbon. ~35-40 ppm: N-methyl carbon. ~60-65 ppm: Alpha-carbon. ~80 ppm: Quaternary carbon of the Boc group. ~155-157 ppm: Carbonyl carbon of the Boc group. ~175-178 ppm: Carboxylic acid carbonyl carbon. |

| IR (Infrared) | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~2970 cm⁻¹: C-H stretches of alkyl groups. ~1740 cm⁻¹: C=O stretch of the carboxylic acid. ~1690 cm⁻¹: C=O stretch of the Boc carbamate. |

| Mass Spectrometry | [M+H]⁺: Expected at m/z 232.15. [M+Na]⁺: Expected at m/z 254.13. Common fragmentation patterns would involve the loss of the Boc group or parts of it (e.g., loss of isobutylene, 56 Da). |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline Boc-N-methyl-D-Valine is finely powdered and packed into a capillary tube to a height of 1-2 mm.

-

Instrumentation: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.

-

Procedure:

-

An initial rapid heating is performed to determine an approximate melting range.

-

A second, fresh sample is heated slowly, at a rate of 1-2 °C per minute, starting from about 20 °C below the approximate melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow range (e.g., 0.5-1.0°C) is indicative of high purity.[10]

-

Quantitative Solubility Determination

The equilibrium solubility is determined using the shake-flask method followed by concentration analysis.

-

Materials: Boc-N-methyl-D-Valine, selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol), orbital shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of Boc-N-methyl-D-Valine is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated in a temperature-controlled orbital shaker (e.g., at 25 °C) until equilibrium is reached (typically 24-48 hours).

-

The suspension is centrifuged to pellet the undissolved solid.

-

A sample of the supernatant is carefully removed, filtered, and diluted as necessary.

-

The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC-UV, against a standard curve.

-

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the carboxylic acid group is determined by potentiometric titration.

-

Sample Preparation: A precise amount of Boc-N-methyl-D-Valine is dissolved in a known volume of water or a suitable co-solvent system to create a solution of known concentration (e.g., 1 mM).

-

Instrumentation: A calibrated pH meter with a suitable electrode and a magnetic stirrer.

-

Procedure:

-

The solution is placed in a jacketed beaker at a constant temperature (e.g., 25 °C).

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a protected amino acid like Boc-N-methyl-D-Valine.

Caption: Workflow for the physicochemical characterization of Boc-N-methyl-D-Valine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 89536-85-6: Boc-N-Me-D-Val-OH | CymitQuimica [cymitquimica.com]

- 3. BOC-D-MEVAL-OH | 89536-85-6 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy High Grade Wholesale Boc-N-Me-Val 45170-31-8 Fast Delivery [peptidepowder.com]

- 7. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Fast atom bombardment mass spectrometry of butyloxycarbonyl protected (BOC) amino acids (1983) | George V. Garner | 34 Citations [scispace.com]

An In-depth Technical Guide to the Solubility of Boc-N-methyl-D-Valine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Boc-N-methyl-D-Valine, a critical N-methylated and Boc-protected amino acid derivative used in peptide synthesis and drug development. Understanding its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This document compiles available solubility data for the target compound and its close analogs, details a robust experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Concepts in Solubility of Protected Amino Acids

The solubility of a protected amino acid like Boc-N-methyl-D-Valine is governed by its molecular structure. The molecule possesses distinct polar and non-polar regions:

-

Polar Group: The free carboxylic acid group (-COOH) contributes to polarity and can engage in hydrogen bonding.

-

Non-polar Groups: The tert-butoxycarbonyl (Boc) protecting group, the N-methyl group, and the isopropyl side chain of valine are all hydrophobic. These bulky, non-polar moieties significantly influence the molecule's interaction with different solvents.

Generally, Boc-protected amino acids exhibit good solubility in polar aprotic organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF), while their solubility in less polar or aqueous solvents can be limited.[1] The N-methylation further increases the lipophilicity, which can impact solubility profiles compared to its non-methylated counterpart.

Quantitative and Qualitative Solubility Data

Qualitative Solubility of Boc-N-methyl-Valine Derivatives:

-

Boc-N-methyl-L-valine: Reported to be soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO), with lower solubility in water.[3]

-

Boc-N-methyl-DL-valine: Described as soluble in water and some organic solvents, including alcohols and ketones.[4][5]

The following table summarizes quantitative solubility data for closely related valine derivatives to serve as an estimation tool for solvent selection.

| Compound | Solvent | Chemical Class | Quantitative Solubility | Molar Solubility (mol/L)* | Notes |

| Boc-L-Valine | Dimethylformamide (DMF) | Amide | ~108.6 mg/mL | ~0.50 | Data for the non-methylated L-enantiomer.[6] |

| Boc-L-Valine | Dimethyl Sulfoxide (DMSO) | Sulfoxide | 100 mg/mL | ~0.46 | Data for the non-methylated L-enantiomer.[2] |

| N,N-Dimethyl-L-Valine | Dimethylformamide (DMF) | Amide | ~10 mg/mL | ~0.069 | Data for the non-Boc protected analog.[7] |

| N,N-Dimethyl-L-Valine | Ethanol | Alcohol | ~10 mg/mL | ~0.069 | Data for the non-Boc protected analog.[7] |

| N,N-Dimethyl-L-Valine | Dimethyl Sulfoxide (DMSO) | Sulfoxide | ~5 mg/mL | ~0.034 | Data for the non-Boc protected analog.[7] |

*Molar solubility was calculated based on the respective molecular weights: Boc-L-Valine (217.26 g/mol ) and N,N-Dimethyl-L-Valine (145.20 g/mol ).

Experimental Protocols

Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

This protocol describes a standardized and reliable method for determining the equilibrium solubility of a solid compound like Boc-N-methyl-D-Valine in an organic solvent. The method is based on achieving a saturated solution at a constant temperature and subsequently quantifying the solute concentration.[7]

Materials:

-

Boc-N-methyl-D-Valine

-

Selected organic solvent(s) (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Thermostatic shaker or incubator

-

Vortex mixer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a rotary evaporator for gravimetric analysis.

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of solid Boc-N-methyl-D-Valine to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation is reached.

-

Add a precisely known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-particles.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a temperature that will not cause degradation of the compound.

-

Once the solvent is fully removed and a constant weight is achieved, re-weigh the vial with the dried solute.

-

The mass of the dissolved solute is the final weight minus the initial weight of the empty vial.

-

-

Chromatographic Method (HPLC):

-

Prepare a series of standard solutions of Boc-N-methyl-D-Valine of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions with a validated HPLC method.

-

Accurately dilute the filtered saturated sample to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

-

-

Calculation of Solubility:

-

Gravimetric: Solubility (mg/mL) = Mass of dried solute (mg) / Volume of solvent used (mL).

-

HPLC: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor.

-

-

Data Reporting:

-

Perform the experiment in triplicate to ensure reproducibility.

-

Report the solubility as the mean ± standard deviation, specifying the temperature at which the measurement was performed.

-

Visualizations

Workflow for Experimental Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of Boc-N-methyl-D-Valine using the isothermal shake-flask method followed by HPLC analysis.

Caption: Workflow for solubility determination.

Logical Relationship in Peptide Synthesis

The solubility of Boc-N-methyl-D-Valine is a critical parameter in the workflow of Solid-Phase Peptide Synthesis (SPPS), directly impacting the efficiency of the coupling step.

Caption: Impact of solubility on SPPS.

References

Spectroscopic Profile of Boc-N-methyl-D-Valine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Boc-N-methyl-D-Valine, a protected amino acid derivative crucial in peptide synthesis and pharmaceutical development. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following sections present the available spectroscopic data for Boc-N-methyl-D-Valine. It is important to note that while ¹H and ¹³C NMR data for the closely related enantiomer, Boc-N-methyl-L-Valine, are presented and are spectrally identical to the D-isomer, the IR and Mass Spectrometry data provided are for the non-N-methylated analogue, Boc-D-Valine, due to the limited availability of specific data for the N-methylated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of Boc-N-methyl-D-Valine, respectively.

¹H NMR Data (Boc-N-methyl-L-Valine)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | d | 1H | α-CH |

| ~2.8 | s | 3H | N-CH₃ |

| ~2.2 | m | 1H | β-CH |

| ~1.4 | s | 9H | Boc (t-butyl) |

| ~0.9 | d | 6H | γ-CH₃ |

¹³C NMR Data (Boc-N-methyl-L-Valine)

| Chemical Shift (ppm) | Assignment |

| ~176 | C=O (acid) |

| ~156 | C=O (Boc) |

| ~80 | C (Boc quaternary) |

| ~65 | α-C |

| ~31 | N-CH₃ |

| ~30 | β-C |

| ~28 | CH₃ (Boc) |

| ~19 | γ-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following data is for Boc-D-Valine. The N-methylation in Boc-N-methyl-D-Valine would primarily affect the N-H stretching region.

Characteristic IR Absorptions (Boc-D-Valine)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3370 | Medium | N-H stretch (urethane) |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1690 | Strong | C=O stretch (urethane) |

| ~1520 | Medium | N-H bend |

| ~1160 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data below is for Boc-D-Valine. The molecular weight of Boc-N-methyl-D-Valine is 231.29 g/mol .

Mass Spectrometry Data (Boc-D-Valine)

| m/z | Interpretation |

| 218.1387 | [M+H]⁺ (protonated molecule) |

| 162.1 | [M - C₄H₈+H]⁺ (loss of isobutylene from Boc) |

| 118.1 | [M - Boc+H]⁺ (loss of Boc group) |

| 72.1 | [C₄H₁₀N]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of Boc-N-methyl-D-Valine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Tune and shim the spectrometer to the appropriate nucleus (¹H or ¹³C).

-

Set the acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required.

-

-

Data Acquisition: Acquire the spectrum at a constant temperature, typically 25°C.

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is a common method for this type of molecule.

-

Mass Analysis:

-

Acquire a full scan mass spectrum to determine the molecular weight of the compound.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS). Select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for IR Spectroscopy.

Caption: Workflow for Mass Spectrometry.

A Technical Guide to (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic Acid for Researchers

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the validity and reproducibility of experimental results. This guide provides an in-depth overview of the commercial suppliers of (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid, also known as (R)-Boc-N-methyl-valine. This valuable chiral building block is frequently utilized in the synthesis of complex peptides and pharmaceutical intermediates.

This document summarizes key quantitative data from various suppliers, outlines a general experimental protocol for its use and synthesis, and provides a logical workflow for supplier selection to aid in your procurement process.

Commercial Supplier Data

The following table provides a comparative summary of commercial suppliers for this compound. Data has been compiled from publicly available information and is intended for informational purposes. Researchers are advised to verify the latest specifications and pricing directly with the suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| MyBioSource | This compound | 103365-51-3 | Not Specified | 1 g, 5 g | $145 (1 g), $225 (5 g)[1] |

| TCI Chemicals | N-(tert-Butoxycarbonyl)-N-methyl-L-valine (L-isomer) | 45170-31-8 | >98.0% (HPLC)[2] | 1 g, 5 g, 25 g | Contact for pricing |

| MedchemExpress | This compound | 103365-51-3 | Not Specified | Inquire | Contact for pricing[3] |

| Vulcanchem | This compound | 103365-51-3 | Not Specified | Inquire | Contact for pricing |

| ChemPep | Boc-N-Me-Val-OH (L-isomer) | 45170-31-8 | Not Specified | Inquire | Contact for pricing |

| Sigma-Aldrich | Boc-N-Me-Val-OH (L-isomer) | 45170-31-8 | ≥99.0% (TLC)[4] | Inquire | Contact for pricing |

Note: The L-isomer (CAS 45170-31-8) is more commonly listed by suppliers. Researchers specifically requiring the R-isomer (CAS 103365-51-3) should confirm the stereochemistry with the supplier prior to purchase.

Experimental Protocols

While specific experimental protocols are highly dependent on the downstream application, the following sections outline generalized procedures for the synthesis and application of Boc-protected amino acids, which can be adapted for (R)-Boc-N-methyl-valine.

General Synthesis of Boc-Protected Amino Acids

The synthesis of this compound typically involves the protection of the amino group of the parent amino acid, (R)-N-methyl-valine. A general procedure for Boc protection is as follows:

-

Dissolution: Dissolve the starting amino acid, (R)-N-methyl-valine, in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a base, such as sodium hydroxide or triethylamine, to the solution to deprotonate the amino group, making it nucleophilic.[5]

-

Reaction with Boc Anhydride: Cool the reaction mixture in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in an organic solvent like dioxane or THF to the stirred reaction mixture.[5]

-

Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for several hours or overnight to ensure complete reaction.

-

Work-up:

-

Remove the organic solvent under reduced pressure.

-

Wash the remaining aqueous solution with a nonpolar solvent (e.g., hexane) to remove any unreacted Boc₂O.[5]

-

Acidify the aqueous layer to a pH of approximately 2-3 using a cold acid solution (e.g., 1N HCl).[5]

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to achieve the desired purity.

Application in Peptide Synthesis

(R)-Boc-N-methyl-valine is a key building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc protecting group prevents the formation of unwanted side reactions at the N-terminus during peptide bond formation.

A generalized cycle for incorporating a Boc-protected amino acid in SPPS includes:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: The resulting ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine.

-

Coupling: The next Boc-protected amino acid (in this case, (R)-Boc-N-methyl-valine) is activated using a coupling reagent (e.g., HBTU, HATU) and then added to the resin to form a new peptide bond.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled.

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for a critical reagent involves several key steps to ensure quality, reliability, and cost-effectiveness. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for the selection and qualification of a commercial chemical supplier.

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-N-methyl-D-Valine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase proteolytic stability, improve membrane permeability, and modulate peptide conformation, which can fine-tune biological activity.[1][2][3] Boc-N-methyl-D-Valine, in particular, offers the dual benefits of N-methylation and the incorporation of a D-amino acid, which can further increase resistance to enzymatic degradation and introduce unique conformational constraints.[1]

However, the steric hindrance posed by the N-methyl group and the bulky valine side chain presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences.[4][5] Overcoming these synthetic hurdles requires optimized protocols and the use of highly reactive coupling reagents.

These application notes provide a comprehensive guide to the successful incorporation of Boc-N-methyl-D-Valine in SPPS, including a comparative analysis of coupling reagents, detailed experimental protocols, and troubleshooting guidelines. For peptides containing D-valine and other sterically hindered residues, the Boc (tert-butyloxycarbonyl) strategy can be advantageous over the more common Fmoc approach, as the acidic deprotection steps can help to minimize on-resin aggregation by maintaining a protonated N-terminus.[6]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Boc-N-methyl-D-Valine. Standard carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) with HOBt (1-hydroxybenzotriazole) often result in low yields.[7][8] More potent uronium/aminium or phosphonium salt-based reagents are highly recommended.[4][5]

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Class | Typical Coupling Efficiency (%)* | Key Advantages | Potential Issues |

| HATU | Aminium/Uronium Salt | >95 | Highly efficient and fast for hindered couplings with low racemization.[4][5][8] | More expensive; can react with unprotected N-terminus if used in large excess.[9] |

| HBTU | Aminium/Uronium Salt | 90-95 | Cost-effective and reliable for many challenging couplings.[8] | Less effective than HATU for severely hindered couplings.[10] |

| PyBOP | Phosphonium Salt | 90-95 | Effective for hindered residues; byproducts are generally less problematic than older phosphonium reagents like BOP.[8] | Byproducts can sometimes be difficult to remove.[11] |

| COMU | Aminium/Uronium Salt | >95 | High efficiency comparable to HATU, with a better safety profile (non-explosive byproduct).[4][8] | Higher cost compared to older reagents. |

| DIC/Oxyma | Carbodiimide/Additive | >99 (for non-methylated Val) | Soluble byproduct (DIU); Oxyma is a safer and effective alternative to HOBt.[7] | May be less effective for N-methylated amino acids compared to uronium/phosphonium salts. |

Note: The coupling efficiencies are illustrative and based on data for sterically hindered amino acids in general. Actual yields for Boc-N-methyl-D-Valine are highly sequence-dependent and should be determined empirically.

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of Boc-N-methyl-D-Valine into a peptide sequence using manual Boc-SPPS. These protocols are a starting point and may require optimization based on the specific peptide sequence and resin.

Protocol 1: Boc-SPPS Cycle for Boc-N-methyl-D-Valine Incorporation

This protocol outlines a single cycle of deprotection, neutralization, and coupling for adding Boc-N-methyl-D-Valine to the growing peptide chain on a solid support (e.g., MBHA resin for a C-terminal amide).

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-N-methyl-D-Valine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Isopropanol (IPA)

-

Reaction vessel for solid-phase synthesis

-

Shaker

1. Resin Swelling and Preparation:

-

Swell the peptide-resin in DCM for at least 30-60 minutes.[12]

-

Wash the resin with DMF (3x).

2. Nα-Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.[12]

-

Perform a short pre-wash by agitating for 5 minutes.[12]

-

Drain and add a fresh solution of 50% TFA in DCM.

-

Agitate for an additional 15-25 minutes for complete deprotection.[12]

-

Drain the TFA solution.

-

Wash the resin with DCM (3x) and IPA (2x) to remove residual TFA.[12]

3. Neutralization:

-

Wash the resin with DCM (2x).

-

Add a solution of 5% DIPEA in DCM to the resin and agitate for 1-2 minutes.[13]

-

Repeat the neutralization step.

-

Wash the resin with DCM (3x) and then with DMF (3x) to prepare for coupling.

4. Coupling of Boc-N-methyl-D-Valine:

-

Pre-activation: In a separate vial, dissolve Boc-N-methyl-D-Valine (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF.[4] Add DIPEA (6 equivalents).[4] Allow the mixture to pre-activate for 2-5 minutes.[4]

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin.[4]

-

Agitate the reaction mixture at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended.[4]

-

Monitoring: Monitor the coupling reaction using the bromophenol blue test, as the standard Kaiser test is not suitable for N-methylated amino acids.[4][10] A yellow color indicates reaction completion, while blue or green indicates an incomplete reaction.[10]

-

Double Coupling (if necessary): If the monitoring test indicates an incomplete reaction, drain the coupling solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Boc-N-methyl-D-Valine.[4]

5. Washing:

-

Once the coupling is complete (bromophenol blue test is yellow), drain the coupling solution.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.[4]

The resin is now ready for the next cycle of deprotection and coupling.

Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.

Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.

Materials:

-

Dry peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)

-

Cold diethyl ether

Procedure:

-

Dry the final peptide-resin under vacuum.

-

Place the resin in a specialized HF cleavage apparatus.

-

Add scavengers (e.g., anisole) to the resin.

-

Carefully condense anhydrous HF into the reaction vessel at -78 °C.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.[14]

-

Collect the precipitated peptide by filtration and wash with additional cold diethyl ether.

-

Dry the crude peptide under vacuum.

Protocol 3: Purification and Analysis

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Use a linear gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA.

Analysis:

-

Confirm the identity and purity of the final peptide using analytical RP-HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of an N-methyl-D-Valine will result in a mass increase of 14.01565 Da compared to a standard valine residue.

Visualizations

SPPS Workflow for Boc-N-methyl-D-Valine Incorporation

Caption: General workflow for a single cycle of Boc-SPPS to incorporate Boc-N-methyl-D-Valine.

Application in Signaling Pathway Modulation

Peptides containing N-methyl-D-Valine can be designed as antagonists for specific receptors, thereby inhibiting downstream signaling pathways. For example, a modified peptide could act as an antagonist for a receptor in the mTOR pathway, which is a critical regulator of cell growth and proliferation.[15] The enhanced stability and conformational rigidity imparted by N-methyl-D-Valine can lead to a more potent and effective inhibitor.[15][16]

Caption: Simplified mTOR signaling pathway antagonized by a peptide containing N-methyl-D-Valine.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. vapourtec.com [vapourtec.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Boc-N-methyl-D-Valine: A Key Building Block for Enhancing Drug Properties

Application Notes and Protocols for Researchers in Drug Discovery

Boc-N-methyl-D-Valine is a crucial chiral building block in modern drug discovery, particularly in the realm of peptide-based therapeutics. Its unique structural features, including the N-methyl group and the D-configuration of the valine residue, offer significant advantages in overcoming common challenges associated with peptide drugs. This document provides detailed application notes, experimental protocols, and illustrative data for the use of Boc-N-methyl-D-Valine in the synthesis of peptidomimetics with enhanced pharmacological profiles.

The Strategic Advantage of N-Methylation in Peptidomimetics

The incorporation of N-methylated amino acids, such as Boc-N-methyl-D-Valine, is a well-established strategy in medicinal chemistry to improve the therapeutic potential of peptides.[1][2][3][4] The primary benefits of N-methylation include:

-

Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, protecting the amide bond from cleavage by proteases and extending the in-vivo half-life of the peptide.[1][5][6]

-

Improved Membrane Permeability: By replacing an amide proton, N-methylation reduces the hydrogen bonding capacity of the peptide backbone, which can lead to decreased polarity and enhanced passive diffusion across cell membranes, potentially improving oral bioavailability.[1][6]

-

Conformational Constraint: The N-methyl group restricts the rotation around the Cα-N bond, influencing the peptide's secondary structure. This can pre-organize the peptide into a bioactive conformation, leading to increased receptor binding affinity and selectivity.[1][5][6]

-

Increased Receptor Affinity: The conformational constraints imposed by N-methylation can lead to a more favorable interaction with the target receptor, resulting in enhanced biological activity.[5]

The D-configuration of the valine residue in Boc-N-methyl-D-Valine further contributes to enzymatic resistance, as proteases typically recognize L-amino acids.[1]

Applications in Drug Discovery

Boc-N-methyl-D-Valine serves as a versatile building block in the synthesis of a wide array of therapeutic agents.[7][8] Its incorporation is particularly valuable in the development of:

-

Enzyme Inhibitors: The modified peptide backbone can lead to tighter binding in the active site of enzymes.[2][3][4]

-

Receptor Agonists and Antagonists: The conformational rigidity can favor a specific binding mode, leading to either activation or inhibition of a receptor.[2][3][4]

-

Novel Peptide-Based Drugs: For a variety of therapeutic areas, including oncology and immunology, where enhanced stability and cell permeability are critical for efficacy.[8]